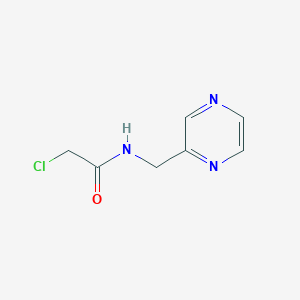

2-chloro-N-(pyrazin-2-ylmethyl)acetamide

Beschreibung

2-Chloro-N-(pyrazin-2-ylmethyl)acetamide (CAS: 55316-33-1) is a chloroacetamide derivative characterized by a pyrazine ring substituted at the N-position of the acetamide core. Its molecular formula is C₇H₇ClN₃O, with a molecular weight of 184.6 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, owing to its reactive 2-chloroacetamide group, which facilitates nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

2-chloro-N-(pyrazin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-3-7(12)11-5-6-4-9-1-2-10-6/h1-2,4H,3,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGVBGVPOKOSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307066 | |

| Record name | 2-chloro-N-(pyrazin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55316-33-1 | |

| Record name | NSC186514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(pyrazin-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide typically involves the reaction of 2-chloropyrazine with N-(2-chloroacetyl)acetamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures.

Industrial Production Methods

Industrial production of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(pyrazin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxides or amines derived from the parent compound.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(pyrazin-2-ylmethyl)acetamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The following table summarizes key structural and functional differences between 2-chloro-N-(pyrazin-2-ylmethyl)acetamide and selected analogues:

Key Observations :

- Pyrazine vs. Pyridine/Phenyl Substitution : The pyrazine ring in the target compound introduces two nitrogen atoms, enhancing polarity compared to pyridine or phenyl-substituted analogues like metazachlor or alachlor. This may improve solubility but reduce membrane permeability .

- Agrochemical vs. Pharmaceutical Use : Alachlor and metazachlor are optimized for herbicidal activity through bulky aryl groups, while the target compound’s pyrazine moiety suggests a focus on medicinal chemistry applications .

Metabolic and Toxicological Profiles

- Metabolism: Chloroacetamide herbicides like alachlor undergo oxidative metabolism in liver microsomes, producing reactive intermediates (e.g., quinone imines) linked to toxicity .

- Toxicity: Limited data exist for 2-chloro-N-(pyrazin-2-ylmethyl)acetamide, but analogues like 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide have undefined toxicological profiles, warranting caution in handling .

Biologische Aktivität

2-Chloro-N-(pyrazin-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in a structured format.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-(pyrazin-2-ylmethyl)acetamide is . It features a chloro group attached to a pyrazine ring, which is known for its diverse biological activities. The presence of the acetamide functional group enhances its pharmacological potential.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide exhibit significant antimicrobial properties. A study by Katke et al. (2011) screened various chloroacetamide derivatives, including those similar to our compound, against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Table 1: Antimicrobial Activity of Chloroacetamide Derivatives

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| ... | ... | ... | ... |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazine derivatives, including those related to 2-chloro-N-(pyrazin-2-ylmethyl)acetamide. A review on pyrazoline-based heterocycles indicated that compounds containing pyrazine rings can induce apoptosis in cancer cells. For instance, compounds derived from similar structures showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .

Case Study: Apoptotic Mechanism

A specific study investigated the apoptotic effects of a related pyrazine derivative on K562 leukemia cells. The compound induced apoptosis through cell cycle arrest at the G0/G1 phase and down-regulated anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like Bax . These findings suggest that compounds like 2-chloro-N-(pyrazin-2-ylmethyl)acetamide may similarly affect cancer cell viability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific substitutions on the pyrazine ring for enhancing biological activity. Modifications at various positions on the pyrazine structure can lead to significant changes in potency against microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(pyrazin-2-ylmethyl)acetamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution between pyrazin-2-ylmethylamine and chloroacetyl chloride in the presence of a base (e.g., triethylamine or NaHCO₃). Solvents like dichloromethane or THF are commonly used under reflux conditions . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-chloroacetyl chloride), controlling reaction temperature (0–5°C to minimize side reactions), and using catalytic KI to enhance reactivity . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide be performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1680 cm⁻¹) and C-Cl (~650–750 cm⁻¹) bonds .

- NMR : ¹H NMR will show signals for pyrazine protons (δ 8.5–9.0 ppm), methylene groups adjacent to the amide (δ 4.0–4.5 ppm), and the chloroacetamide CH₂Cl (δ 3.8–4.2 ppm). ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) and pyrazine carbons .

- Mass Spectrometry : ESI-MS or HRMS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 200.05 for C₈H₉ClN₃O) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodology : The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperatures (4°C, 25°C, 40°C) should be conducted using HPLC to monitor degradation. Store at –20°C in anhydrous conditions to prevent hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of 2-chloro-N-(pyrazin-2-ylmethyl)acetamide?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to analyze electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces. This predicts sites for nucleophilic attack (e.g., the chlorine atom) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like acetylcholinesterase). The pyrazine ring may engage in π-π stacking, while the chloroacetamide group could form hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported biological activities of chloroacetamide derivatives?

- Methodology : Cross-validate data using orthogonal assays. For example, if a study reports antitumor activity but another shows cytotoxicity, perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293, HeLa) and compare with positive controls (e.g., doxorubicin). Use transcriptomic profiling to identify off-target effects .

Q. How can crystallographic refinement (e.g., SHELXL) elucidate the solid-state structure of this compound and its derivatives?

- Methodology : Grow single crystals via slow evaporation (e.g., from ethanol). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Focus on resolving disorder in the pyrazine ring or chloroacetamide moiety. Hydrogen-bonding networks can explain packing motifs .

Q. What reaction pathways dominate under varying conditions (e.g., acidic vs. basic hydrolysis)?

- Methodology :

- Acidic Hydrolysis (HCl, 80°C) : The chloroacetamide group hydrolyzes to form acetic acid and pyrazin-2-ylmethylamine, confirmed by TLC and GC-MS .

- Basic Hydrolysis (NaOH, 60°C) : May yield a carboxylate derivative via SN2 displacement. Monitor reaction progress using ¹H NMR to track the disappearance of the CH₂Cl signal .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced enzyme inhibition?

- Methodology : Synthesize analogs with substituents on the pyrazine ring (e.g., -CH₃, -NO₂) or replace the chloro group with other leaving groups (e.g., -Br, -I). Test inhibitory activity against target enzymes (e.g., proteases) using kinetic assays (Km/Vmax). QSAR models can correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.